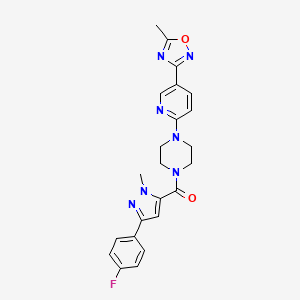

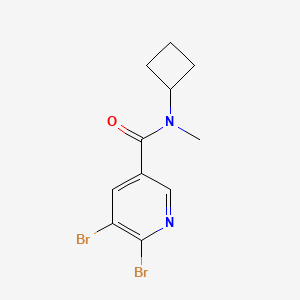

![molecular formula C5H9N5 B2890749 5,6,7,8-四氢-[1,2,4]三唑并[1,5-a]吡嗪-2-胺 CAS No. 1554483-44-1](/img/structure/B2890749.png)

5,6,7,8-四氢-[1,2,4]三唑并[1,5-a]吡嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a small organic molecule that has been identified as a potent ligand for numerous receptors . It is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The molecule is synthesized from commercially available non-expensive reagents .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .Chemical Reactions Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves a sequence of chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine include a melting point of 156–159°C . The 1H NMR spectrum (500 MHz, DMSO-d6) shows peaks at 3.56 (2H, t, J = 5.7, 6-CH2); 3.91 (3H, s, OCH3); 4.50 (2H, t, J = 5.8, 5-CH2); 4.58 (2H, s, 8-CH2); 10.42 (2H, br. s, NH2+) .科学研究应用

合成技术和构筑基块

5,6,7,8-四氢-[1,2,4]三唑并[1,5-a]吡嗪-2-胺及其衍生物是复杂杂环化合物合成中的基础。一种从伯胺和 α-氨基酸衍生物合成对映纯四氢三唑并吡嗪-6-酮的实用方法采用了受限的分子内“点击”反应,突出了其在不需色谱纯化的情况下进行区域选择性合成的效用 (Sudhir, Baig, & Chandrase karan, 2008)。此外,该结构可用作生成新型抗糖尿病药物先导化合物的骨架,特别是刺激胰高血糖素样肽-1 (GLP-1) 分泌的化合物,突出了其在药学中的潜力 (Mishchuk 等人,2016)。

抗菌和抗真菌活性

对三唑并吡嗪衍生物的抗菌和抗真菌特性的研究揭示了它们在治疗感染方面的潜力。例如,吡唑啉和吡唑衍生物已被合成并评估了其对各种细菌和真菌的功效,显示出有希望的结果 (Hassan, 2013)。这表明该化学物质在开发新的抗菌剂中的作用。

抗惊厥特性

探索 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪的抗惊厥活性揭示了在解决癫痫发作方面的重要潜力。某些衍生物已在对大鼠进行的最大电休克诱发的癫痫发作中证明了有效的疗效,表明这些化合物对神经药理学具有价值 (Kelley 等人,1995)。

抗癌潜力

合成 1,3,5-三嗪基 2-吡唑啉作为潜在的抗癌剂标志着对肿瘤学研究的显着贡献。一些化合物对不同的人类肿瘤细胞系表现出显着的 GI50 值,突出了三唑并吡嗪衍生物在开发新的癌症疗法中的重要性 (Moreno 等人,2018)。

安全和危害

There is a concern about the contamination of Sitagliptin drug products with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine), which is a genotoxic derivative of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine .

未来方向

The future directions for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involve further synthetic applications of the molecule for medicinally oriented synthesis . The molecule is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The potential of creating compound collections containing “privileged scaffolds” like 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

作用机制

Target of Action

Compounds in the same class have been identified as modulators of σ-receptors , inhibitors of β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . They also possess antiviral activity .

Mode of Action

It’s known that similar compounds interact with their targets to modulate their activity . For instance, as a BACE-1 inhibitor, it would prevent the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta plaques, a hallmark of Alzheimer’s disease .

Biochemical Pathways

For instance, as a BACE-1 inhibitor, it would affect the amyloidogenic pathway in neurons . As a modulator of σ-receptors, it could influence various cellular functions, including calcium signaling and cell proliferation .

Result of Action

Related compounds have been shown to have various effects, such as reducing amyloid-beta plaque formation in the case of bace-1 inhibitors , or modulating cellular functions in the case of σ-receptor modulators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AT33282. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment, such as pH and presence of other molecules, can influence the compound’s efficacy and action.

属性

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWDAFXSOPGHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)N)CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554483-44-1 |

Source

|

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

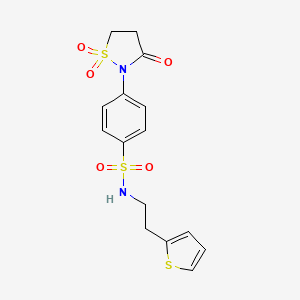

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

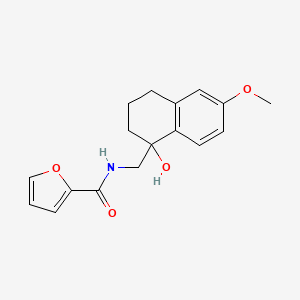

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

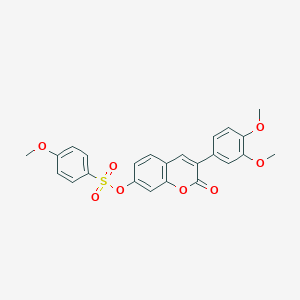

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)